7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
Description
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride is a bicyclic organic compound featuring a seven-membered azabicyclo[2.2.1]heptane core. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . The compound is characterized by an ethyl ester group at the 2-position and a hydrochloride salt formation at the nitrogen atom. Key properties include:
- CAS Numbers: 1461706-04-6 (generic) and 1217814-87-3 (stereospecific (1S,2S,4R)-enantiomer) .
- Purity: ≥97% (commercial grade) .
- Storage: Stable at room temperature under conventional shipping conditions .
This compound is primarily utilized in pharmaceutical and materials science research, serving as a precursor or intermediate in synthesizing heterocyclic derivatives .
Properties
IUPAC Name |
ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-6-3-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTOIFWJKDDWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride (CAS No. 1461706-04-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevance in pharmacology, supported by research findings and case studies.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.69 g/mol
- IUPAC Name : Ethyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- Purity : 97%
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Recent studies have indicated that compounds related to the bicyclic structure of 7-Azabicyclo[2.2.1]heptane exhibit significant DPP-4 inhibitory activity, which is crucial in the management of type 2 diabetes mellitus. For instance, a derivative containing this bicyclic moiety was synthesized and demonstrated an IC50 value of 16.8 ± 2.2 nM, indicating potent inhibition compared to known inhibitors like vildagliptin and sitagliptin . The compound’s interaction with key residues in the DPP-4 active site suggests a promising pharmacological profile.
The mechanism of action for DPP-4 inhibitors involves the prevention of incretin degradation, leading to increased insulin secretion and reduced glucagon levels . The structural features of 7-Azabicyclo[2.2.1]heptane derivatives contribute to their binding affinity and selectivity towards DPP-4.
Anticancer Activity
Bicyclic amino acids, including derivatives of 7-Azabicyclo[2.2.1]heptane, have shown potential in cancer research. For example, studies indicate that certain bicyclic compounds can induce apoptosis in cancer cells by inhibiting specific amino acid transporters . This suggests that such compounds could be explored further for their anticancer properties.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the bicyclic structure can significantly alter biological activity. For instance, introducing various substituents at specific positions on the bicyclic framework can enhance DPP-4 inhibition or anticancer efficacy . This highlights the importance of molecular design in developing new therapeutic agents.
Case Study 1: Neogliptin Development
Neogliptin, a novel DPP-4 inhibitor derived from a similar bicyclic structure, was developed through molecular modeling and synthesis techniques. It exhibited superior pharmacokinetic properties compared to existing drugs and demonstrated lower cardiotoxicity . This case underscores the potential of bicyclic compounds in drug development.
Case Study 2: Anticancer Research
Research involving diaminobicyclo compounds has shown that they can selectively inhibit cancer cell growth by targeting amino acid transport mechanisms . This finding opens avenues for further exploration of 7-Azabicyclo[2.2.1]heptane derivatives as potential anticancer agents.
Research Findings Summary
| Study | Findings | Biological Activity |
|---|---|---|
| Study on Neogliptin | Potent DPP-4 inhibition (IC50 = 16.8 nM) | Diabetes management |
| Bicyclic Amino Acid Research | Induction of apoptosis in cancer cells | Anticancer potential |
| Structure-Activity Relationship Analysis | Modifications enhance activity | Drug design implications |
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacological Applications
Research indicates that derivatives of 7-Azabicyclo[2.2.1]heptane compounds may exhibit significant neuropharmacological properties. These compounds can act as ligands for various neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). Their structural similarity to nicotine suggests potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia by modulating cholinergic signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of 7-Azabicyclo[2.2.1]heptane derivatives for their affinity towards nAChRs. The results indicated that certain analogs showed enhanced binding affinity and selectivity, supporting their potential as therapeutic agents in cognitive enhancement and neuroprotection .
Synthetic Organic Chemistry
2.1 Building Blocks for Synthesis
This compound serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure allows for the synthesis of complex molecules through various chemical reactions, including cycloadditions and functional group transformations.
Table 1: Synthetic Reactions Involving 7-Azabicyclo[2.2.1]heptane Derivatives
Material Science
3.1 Polymer Development
In material science, the compound has been explored for its potential use in developing new polymers with enhanced mechanical properties and thermal stability. The incorporation of 7-Azabicyclo[2.2.1]heptane moieties into polymer matrices can lead to materials with improved performance characteristics.
Case Study:
A recent investigation focused on the incorporation of 7-Azabicyclo[2.2.1]heptane derivatives into polycarbonate matrices, revealing significant improvements in tensile strength and thermal resistance compared to conventional polymers . This suggests applications in high-performance materials for automotive and aerospace industries.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Variations
The following table compares the target compound with analogs sharing the bicyclo[2.2.1]heptane framework but differing in substituents, stereochemistry, or functional groups:
Detailed Analysis
Functional Group Impact
- Ethyl Ester vs.
- Hydrochloride Salt : The hydrochloride form improves solubility in polar solvents, a critical factor in bioavailability studies, unlike neutral esters like the methyl or tert-butyl derivatives .
Stereochemical Considerations
The stereospecific variant (1S,2S,4R)-ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1217814-87-3) highlights the importance of chirality in pharmacological activity. Enantiomeric purity can significantly influence binding affinity to biological targets .
Substituent Effects
- Benzyl Group (Anti-2-benzyl derivative) : Introduces aromatic bulk, which may sterically hinder interactions in catalytic or receptor-binding applications compared to the unsubstituted target compound .
- Amino and tert-Butyl Groups: The amino-tert-butyl analog (CAS 1196147-27-9) offers dual functionality for further derivatization, such as peptide synthesis or cross-coupling reactions .
Q & A
Q. Basic
- Use chemical-resistant gloves (nitrile) and fume hoods to avoid dermal/ocular exposure ().
- Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
Advanced
For spills, avoid water-based cleanup (risk of HCl release). Use activated carbon or vermiculite for containment, followed by neutralization with sodium bicarbonate. Fire suppression requires CO₂ extinguishers and self-contained breathing apparatus () .
How can computational methods improve the design of derivatives or reaction pathways?
Q. Advanced
- Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in functionalization reactions (e.g., ester hydrolysis).
- Machine learning (ICReDD framework, ) identifies optimal substituents for target biological activity by training on existing bicyclic compound datasets .
What experimental strategies address low yields in multi-step syntheses?
Q. Advanced
- Design of Experiments (DoE) systematically tests variables (e.g., stoichiometry, solvent ratios) to identify critical factors.
- Flow chemistry minimizes intermediate degradation by maintaining precise reaction control (, RDF2050112) .
How can researchers validate the biological relevance of this compound in drug discovery?
Q. Advanced
- Conduct molecular docking studies to assess binding affinity to target proteins (e.g., enzymes with bicyclic inhibitor motifs, as in ).
- Use SAR (Structure-Activity Relationship) analysis with analogs () to optimize pharmacokinetic properties, such as logP and metabolic stability .
What methodologies ensure accurate purity assessment in complex matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
